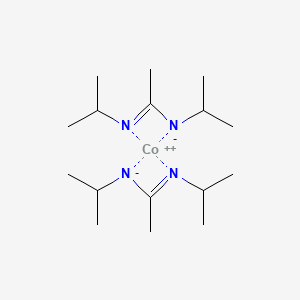
2,6-Diphenyl-4-(4-methoxyphenyl)-5-propylpyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Diphenyl-4-(4-methoxyphenyl)-5-propylpyrimidine (2,6-DPPMP) is a synthetic small molecule compound that has been studied for its potential applications in scientific research. It has been studied for its ability to bind to and modulate the activity of various proteins, including those involved in the regulation of cell growth and proliferation. In recent years, the use of 2,6-DPPMP in lab experiments has become increasingly popular due to its ability to bind to a wide range of proteins and its low toxicity.
作用機序
2,6-Diphenyl-4-(4-methoxyphenyl)-5-propylpyrimidine has been shown to bind to a wide range of proteins, including those involved in the regulation of cell growth and proliferation. It binds to these proteins through a process known as allosteric modulation, which involves the binding of the compound to a specific site on the protein and the subsequent alteration of the protein's conformation and activity.
Biochemical and Physiological Effects
2,6-Diphenyl-4-(4-methoxyphenyl)-5-propylpyrimidine has been shown to have a wide range of biochemical and physiological effects. It has been shown to modulate the activity of various proteins, including those involved in the regulation of cell growth and proliferation. Additionally, it has been shown to have anti-inflammatory and anti-tumorigenic effects in various cell lines.
実験室実験の利点と制限
2,6-Diphenyl-4-(4-methoxyphenyl)-5-propylpyrimidine has several advantages for lab experiments. It is a small molecule compound that is relatively easy to synthesize and has low toxicity. Additionally, it has been shown to bind to a wide range of proteins and modulate their activity. However, it is important to note that 2,6-Diphenyl-4-(4-methoxyphenyl)-5-propylpyrimidine has not been tested in vivo and its effects on humans are not yet known.
将来の方向性
There are several potential future directions for the use of 2,6-Diphenyl-4-(4-methoxyphenyl)-5-propylpyrimidine in scientific research. One potential direction is the use of 2,6-Diphenyl-4-(4-methoxyphenyl)-5-propylpyrimidine to study the effects of various drugs on the activity of proteins involved in the regulation of cell growth and proliferation. Additionally, further research could be conducted to investigate the potential therapeutic applications of 2,6-Diphenyl-4-(4-methoxyphenyl)-5-propylpyrimidine, such as its potential use as an anti-inflammatory or anti-tumorigenic agent. Finally, further research could be conducted to investigate the effects of 2,6-Diphenyl-4-(4-methoxyphenyl)-5-propylpyrimidine on humans in vivo.
合成法
2,6-Diphenyl-4-(4-methoxyphenyl)-5-propylpyrimidine is synthesized through a multi-step process that involves the condensation of 4-methoxyphenylacetonitrile and 2,6-diphenylpyrimidine. This reaction is then followed by the addition of propyl bromide, which is then reduced with sodium borohydride to form the desired compound. The entire synthesis process is typically carried out in an inert atmosphere and can be completed in a few hours.
科学的研究の応用
2,6-Diphenyl-4-(4-methoxyphenyl)-5-propylpyrimidine has been studied extensively for its potential applications in scientific research. It has been used to study the structure and function of various proteins, such as those involved in the regulation of cell growth and proliferation. Additionally, it has been used to study the effects of various drugs on the activity of these proteins.
特性
IUPAC Name |
4-(4-methoxyphenyl)-2,6-diphenyl-5-propylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O/c1-3-10-23-24(19-11-6-4-7-12-19)27-26(21-13-8-5-9-14-21)28-25(23)20-15-17-22(29-2)18-16-20/h4-9,11-18H,3,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUOIIAAQENYABT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(N=C(N=C1C2=CC=C(C=C2)OC)C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Diphenyl-4-(4-methoxyphenyl)-5-propylpyrimidine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl]propanoate](/img/structure/B6303227.png)


![[catASium®MN(R)Rh], 97%](/img/structure/B6303245.png)



![Chloro{1,3-bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-4,5-dimethyl-2H-imidazol-2-ylidene}gold(I), 98% IPrMeAuCl](/img/structure/B6303270.png)





